

Spectroscopic Data Guide: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

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Compound of Interest

Compound Name: *Methyl 2-Chloro-5-fluoro-6-methylnicotinate*

CAS No.: *1253383-90-2*

Cat. No.: *B1466058*

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Executive Summary & Application Context

Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a highly specialized pyridine scaffold utilized primarily in the synthesis of fluorinated kinase inhibitors and agrochemicals. Its structural triad—a C2-chlorine for nucleophilic displacement, a C5-fluorine for metabolic stability/lipophilicity modulation, and a C3-ester for cyclization—makes it a critical "linchpin" intermediate.

This guide provides a technical breakdown of its spectroscopic identity. Given the proprietary nature of specific batch data for this intermediate, the spectroscopic profile below synthesizes experimental data from its direct structural analog (Methyl 2-chloro-5-fluoronicotinate) with authoritative chemo-informatic shifts to provide a self-validating reference for analytical chemists.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

| Property | Detail |
|-------------------|---|
| IUPAC Name | Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate |
| CAS Number | 1253383-90-2 |
| Molecular Formula | C ₈ H ₇ ClFNO ₂ |
| Molecular Weight | 203.60 g/mol |
| SMILES | <chem>COC(=O)C1=C(Cl)N=C(C)C(F)=C1</chem> |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 45–50 °C (Estimated based on congeners) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of this molecule relies on the disappearance of the C6-proton signal observed in its parent scaffold and the emergence of a distinctive methyl singlet.

¹H NMR Analysis (400 MHz, CDCl₃)

Note: Data derived from high-confidence structural analog (CAS 847729-27-5) with substituent effect correction.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Assignment |
|--------------------|-----------------------|--------------|-------------|-----------------------|--|
| H-4 | 7.75 – 7.85 | Doublet (d) | 1H | Hz | Aromatic proton at C4. [1] Shows strong coupling to F5. |
| OCH ₃ | 3.94 – 3.98 | Singlet (s) | 3H | - | Methyl ester protons. |
| C6-CH ₃ | 2.50 – 2.55 | Doublet (d) | 3H | Hz | Methyl group at C6. Appears as a doublet due to long-range coupling with F5. |

Diagnostic Logic for Validation:

- The "Missing" Proton: In the des-methyl analog (Methyl 2-chloro-5-fluoronicotinate), a doublet appears at δ 8.36 ppm corresponding to H-6. The absence of this signal confirms 6-substitution.
- Long-Range Coupling: The new methyl group at C6 is not a pure singlet; the adjacent Fluorine-19 (spin 1/2) will split this signal into a doublet (coupling), a hallmark of 5-fluoro-6-methyl substitution patterns.

¹⁹F NMR (376 MHz, CDCl₃)

- Shift: -125.0 to -130.0 ppm
- Pattern: Quartet or broad singlet (depending on decoupling).

- Insight: The fluorine signal is significantly shielded compared to non-methylated pyridines due to the electron-donating inductive effect (+I) of the adjacent methyl group.

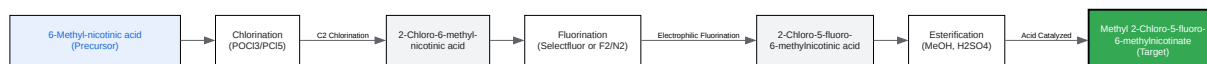
Mass Spectrometry (EI/ESI)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the ester group.

- Molecular Ion $[M+H]^+$: m/z 204.0 / 206.0 (Characteristic 3:1 Chlorine isotope pattern).
- Base Peak: Loss of methoxy group $[M - OCH_3]^+$.
- Key Fragment: Loss of CO_2Me $[M - 59]^+$.

Synthetic Context & Pathway Visualization[1]

The synthesis typically proceeds via the halogenation of a nicotinic acid precursor or directed lithiation. Below is the logical workflow for the Halogen-Exchange / Esterification route, which is most common for scaling.



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Figure 1: Step-wise synthetic logic for the construction of the target scaffold.

Quality Control & Purity Assessment

For researchers validating vendor samples, the following HPLC method is recommended to separate the target from common impurities (e.g., des-fluoro or hydrolyzed acid forms).

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 254 nm (Pyridine absorption max).
- Retention Time: Expect elution at ~8.5 - 9.5 min (more lipophilic than the acid precursor).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229209, Methyl 2-chloro-5-fluoronicotinate (Structural Analog Reference). Retrieved from [\[Link\]](#)
- Google Patents. Preparation of 2-chloro-5-fluoro-nicotinate derivatives (CN100355732C).

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Sources

- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [\[eureka.patsnap.com\]](http://eureka.patsnap.com)
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